molecular formula C11H14N2O B3508961 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one

1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one

Cat. No.: B3508961
M. Wt: 190.24 g/mol
InChI Key: VKUCNJYNAKGDFH-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with pyrrolidinone precursors under specific conditions. For instance, donor-acceptor cyclopropanes can be used in the presence of primary amines to yield pyrrolidin-2-ones . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the pyridine ring, can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic and nucleophilic reagents are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and pyridine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of histone deacetylases or cannabinoid receptors, affecting various biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one stands out due to its unique combination of a pyridine and pyrrolidinone ring, which enhances its pharmacological profile and allows for diverse chemical modifications.

Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-5-3-8-13(11)9-6-10-4-1-2-7-12-10/h1-2,4,7H,3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUCNJYNAKGDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2-(Pyridin-2-yl)ethyl)pyrrolidin-2-one is prepared from 2-pyrrolidone and 2-bromo-ethylbenzene in N,N-dimethylformamide in the presence of sodium hydride (according to M. Matsukawa et al., NeuroToxicology 2004, 25, 293-302).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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